N-[(2S)-1-[3-(Dimethylamino)pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]prop-2-enamide
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Overview
Description
N-[(2S)-1-[3-(Dimethylamino)pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]prop-2-enamide is a complex organic molecule. Its structure and composition make it a fascinating subject for study in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process involving the use of protected intermediates. Key reaction conditions might include specific temperatures, solvents, and catalysts to ensure proper formation of the bonds in the molecule.
Industrial Production Methods: On an industrial scale, the production may require optimized reaction pathways to ensure high yield and purity. This often involves the use of automated reactors and precise monitoring of reaction conditions.
Chemical Reactions Analysis
Types of Reactions It Undergoes: This compound can undergo several types of chemical reactions such as oxidation, reduction, and substitution reactions. Each reaction type might require specific conditions and reagents.
Common Reagents and Conditions Used in These Reactions: Oxidation might involve reagents such as potassium permanganate, while reduction could use agents like lithium aluminum hydride. Substitution reactions might require halogens or other nucleophiles.
Major Products Formed from These Reactions: The products depend on the specific reactions and conditions. For instance, oxidation might lead to the formation of ketones or alcohols, while substitution might result in various substituted derivatives.
Scientific Research Applications
N-[(2S)-1-[3-(Dimethylamino)pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]prop-2-enamide finds use in numerous scientific research domains:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying molecular interactions and biological pathways.
Industry: Might be used in the production of specialized materials or chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves intricate molecular interactions and pathways:
Molecular Targets: It may interact with specific proteins or enzymes.
Pathways Involved: Could involve signaling pathways or metabolic processes, depending on the context of its use.
Comparison with Similar Compounds
When compared to similar compounds, N-[(2S)-1-[3-(Dimethylamino)pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]prop-2-enamide stands out due to its unique structure and functional groups. Similar compounds might include other pyrrolidinyl or dimethylamino derivatives, each with slight variations in structure affecting their reactivity and applications.
This compound, with its distinct chemical properties and broad applicability, remains a pivotal subject in scientific research across various domains.
Properties
IUPAC Name |
N-[(2S)-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O2/c1-6-14(19)16-13(9-11(2)3)15(20)18-8-7-12(10-18)17(4)5/h6,11-13H,1,7-10H2,2-5H3,(H,16,19)/t12?,13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDWMNYMCPQNNH-ABLWVSNPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCC(C1)N(C)C)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC(C1)N(C)C)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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